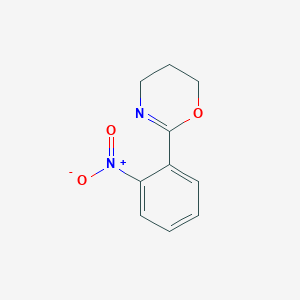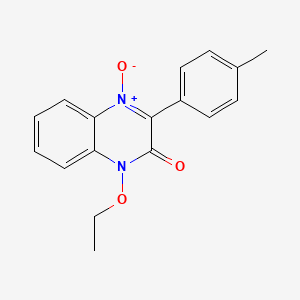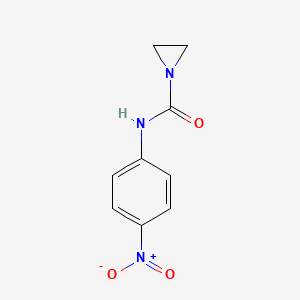![molecular formula C15H17BrO2 B14165598 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone CAS No. 243445-15-0](/img/structure/B14165598.png)
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is an organic compound with the molecular formula C15H17BrO2 It is a derivative of cyclohexanone, featuring a bromophenyl group and an oxopropyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 2-[3-(4-bromophenyl)-3-hydroxypropyl]cyclohexanol.
Substitution: Formation of compounds like 2-[3-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone or 2-[3-(4-cyanophenyl)-3-oxopropyl]cyclohexanone.
Aplicaciones Científicas De Investigación
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Chlorophenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(4-Methylphenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(3-Bromophenyl)-3-oxopropyl]cyclohexanone
Uniqueness
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
243445-15-0 |
|---|---|
Fórmula molecular |
C15H17BrO2 |
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-3-oxopropyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17BrO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h5-6,8-9,11H,1-4,7,10H2 |
Clave InChI |
IEEQNZBQNPIJCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


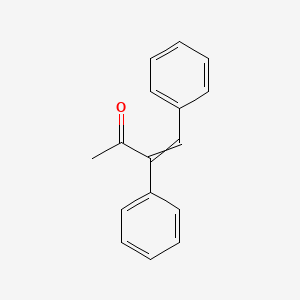
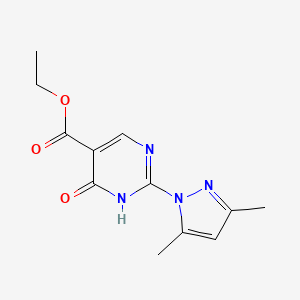
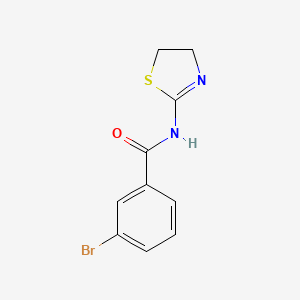

![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
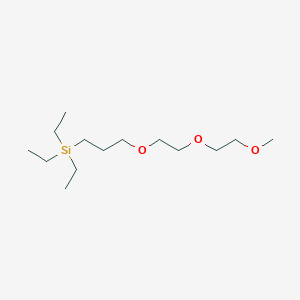
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)

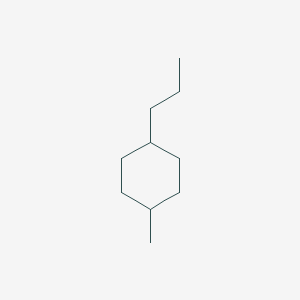
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
